Cas no 2639399-21-4 (tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate)

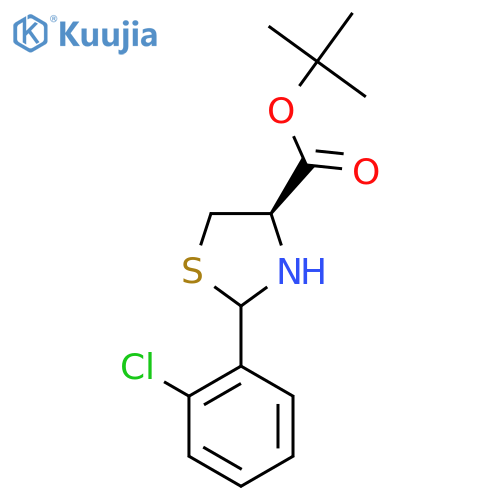

2639399-21-4 structure

商品名:tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2639399-21-4

- tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate

- EN300-27783796

-

- インチ: 1S/C14H18ClNO2S/c1-14(2,3)18-13(17)11-8-19-12(16-11)9-6-4-5-7-10(9)15/h4-7,11-12,16H,8H2,1-3H3/t11-,12?/m0/s1

- InChIKey: HCOULVOVQSRRGU-PXYINDEMSA-N

- ほほえんだ: ClC1C=CC=CC=1C1N[C@H](C(=O)OC(C)(C)C)CS1

計算された属性

- せいみつぶんしりょう: 299.0746777g/mol

- どういたいしつりょう: 299.0746777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 63.6Ų

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27783796-0.5g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 0.5g |

$891.0 | 2025-03-19 | |

| Enamine | EN300-27783796-10.0g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 10.0g |

$3992.0 | 2025-03-19 | |

| Enamine | EN300-27783796-0.1g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 0.1g |

$817.0 | 2025-03-19 | |

| Enamine | EN300-27783796-5.0g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 5.0g |

$2692.0 | 2025-03-19 | |

| Enamine | EN300-27783796-1.0g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 1.0g |

$928.0 | 2025-03-19 | |

| Enamine | EN300-27783796-10g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 10g |

$3992.0 | 2023-09-09 | ||

| Enamine | EN300-27783796-0.25g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 0.25g |

$855.0 | 2025-03-19 | |

| Enamine | EN300-27783796-2.5g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 2.5g |

$1819.0 | 2025-03-19 | |

| Enamine | EN300-27783796-0.05g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 95.0% | 0.05g |

$780.0 | 2025-03-19 | |

| Enamine | EN300-27783796-5g |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate |

2639399-21-4 | 5g |

$2692.0 | 2023-09-09 |

tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

2639399-21-4 (tert-butyl (4R)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylate) 関連製品

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量